Cas no 2105029-01-2 (1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile)

1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile
- 2105029-01-2
- EN300-1786396
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- インチ: 1S/C11H18N2/c1-13-8-3-2-5-10(13)11(9-12)6-4-7-11/h10H,2-8H2,1H3
- InChIKey: YWTFBRNJOWVURU-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCCCC1C1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 178.146998583g/mol
- どういたいしつりょう: 178.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 27Ų
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786396-0.25g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1786396-5.0g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 5g |
$2981.0 | 2023-05-23 | ||
Enamine | EN300-1786396-0.5g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1786396-0.1g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1786396-10.0g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 10g |
$4421.0 | 2023-05-23 | ||
Enamine | EN300-1786396-1.0g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-1786396-2.5g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1786396-0.05g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1786396-1g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1786396-10g |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile |
2105029-01-2 | 10g |
$4421.0 | 2023-09-19 |
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrileに関する追加情報
1-(1-Methylpiperidin-2-yl)cyclobutane-1-carbonitrile: A Comprehensive Overview
1-(1-Methylpiperidin-2-yl)cyclobutane-1-carbonitrile, identified by the CAS Registry Number 2105029-01-2, is a compound of significant interest in contemporary chemical research. This compound, characterized by its unique structure and properties, has garnered attention across various fields, including pharmaceuticals, materials science, and organic synthesis. Recent studies have highlighted its potential applications in drug discovery and advanced materials development.
The molecular structure of 1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile comprises a cyclobutane ring fused with a piperidine moiety, which is further substituted with a methyl group and a nitrile functional group. This combination of structural elements contributes to its distinctive chemical reactivity and physical properties. Researchers have demonstrated that the compound exhibits notable stability under various reaction conditions, making it a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No 2105029-01-2. Utilizing methodologies such as palladium-catalyzed cross-coupling reactions and organocatalytic processes, chemists have developed scalable routes to this compound. These methods not only enhance the purity of the product but also reduce the environmental footprint of its production, aligning with the principles of green chemistry.
In terms of applications, 1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile has shown promise in the development of novel pharmaceutical agents. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively explored, with recent studies demonstrating its effectiveness in synthesizing enantiomerically enriched compounds. Additionally, the compound's nitrile group renders it amenable to further functionalization, expanding its utility in drug design.
Beyond pharmaceuticals, this compound has also found applications in materials science. Its cyclobutane ring imparts mechanical strength to polymers and other materials, making it a candidate for high-performance applications. Recent research has focused on incorporating this compound into polymer networks to enhance their thermal stability and mechanical resilience.
The study of CAS No 2105029-01-2 has also contributed to our understanding of cyclopropane chemistry. By examining the reactivity of the cyclobutane ring under various conditions, researchers have gained insights into the mechanisms governing ring-opening reactions. These findings have implications for the design of new chemical transformations and catalytic processes.
In conclusion, 1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile, or CAS No 2105029-01-2, stands as a testament to the ingenuity of modern chemical research. Its versatile structure and wide-ranging applications position it as a key compound in both academic and industrial settings. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly important role in advancing chemical science.
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